molecular formula C9H12BrClFN B8212696 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride

Cat. No.: B8212696
M. Wt: 268.55 g/mol
InChI Key: XKAPZSFNEMYSCE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride typically involves multiple steps. One common method starts with the bromination and fluorination of 3-methylphenyl derivatives. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is often carried out using a fluorinating agent such as Selectfluor. The resulting intermediate is then subjected to a reductive amination reaction with ethanamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines.

Scientific Research Applications

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride
  • 1-(5-Bromo-2-chlorophenyl)ethanamine hydrochloride
  • 1-(5-Bromo-2-methylphenyl)ethanamine hydrochloride

Uniqueness

1-(5-Bromo-2-fluoro-3-methylphenyl)ethanamine hydrochloride is unique due to the combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding characteristics. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications .

Properties

IUPAC Name

1-(5-bromo-2-fluoro-3-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-5-3-7(10)4-8(6(2)12)9(5)11;/h3-4,6H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPZSFNEMYSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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